N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
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Overview
Description
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cyclization
The compound is involved in the synthesis of unique heterocyclic compounds. A study by Chigorina, Bespalov, and Dotsenko (2019) explored the reactions of aminothieno[2,3-b]pyridine-2-carboxylic acid esters with related compounds, leading to various heterocyclization products. This research signifies the compound's role in creating novel heterocyclic structures, which are essential in medicinal chemistry (Chigorina, Bespalov & Dotsenko, 2019).
In Vitro Affinity and Selectivity
A study by Fookes et al. (2008) demonstrated the synthesis of related compounds with high in vitro affinity and selectivity for peripheral benzodiazepine receptors. This research indicates the potential use of these compounds in neurodegenerative disorder imaging (Fookes et al., 2008).
Inhibition of Fatty Acid Synthesis
Weisshaar and Böger (1989) conducted a study on chloroacetamides, including compounds related to the one . They found these to be effective herbicides, suggesting potential agricultural applications of similar compounds (Weisshaar & Böger, 1989).
Potential Antipsychotic Agents
Wise et al. (1987) synthesized and evaluated a series of compounds, including ones structurally related to the compound , for their potential as antipsychotic agents. Their findings highlight the possible psychiatric applications of these compounds (Wise et al., 1987).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets
Mode of Action
It was found that similar compounds have shown good binding interaction with their targets . The compound’s interaction with its targets and the resulting changes would need to be determined through further experimental studies.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways
Result of Action
Similar compounds have been known to exhibit various biological activities
Action Environment
Environmental factors can significantly impact the action of similar compounds
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-7-6-10-19(15(14)2)24-21(17-12-27-13-18(17)23-24)22-20(25)11-26-16-8-4-3-5-9-16/h3-10H,11-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKNLJVZAIHAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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